1-(2-Hydroxy-1,1-dimethylethyl)butyl butyrate
Description
Structure
3D Structure
Properties
CAS No. |
85508-23-2 |
|---|---|
Molecular Formula |
C12H24O3 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
(1-hydroxy-2,2-dimethylhexan-3-yl) butanoate |
InChI |
InChI=1S/C12H24O3/c1-5-7-10(12(3,4)9-13)15-11(14)8-6-2/h10,13H,5-9H2,1-4H3 |
InChI Key |
WQVVAFJBEFSECF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(C)(C)CO)OC(=O)CCC |
Origin of Product |
United States |
Preparation Methods
Conventional Acid-Catalyzed Esterification
The classical approach to preparing esters like 1-(2-hydroxy-1,1-dimethylethyl)butyl butyrate involves the esterification of a carboxylic acid (butyric acid) with an alcohol (a suitable hydroxyalkyl butanol derivative) under acid catalysis, typically using concentrated sulfuric acid. The process includes:
- Mixing butyric acid and the corresponding alcohol with a catalytic amount of sulfuric acid.
- Heating the mixture under reflux for several hours (commonly 4-5 hours).
- Neutralizing the reaction mixture with alkali (e.g., sodium carbonate solution).
- Washing and drying the organic layer.
- Purification by fractional distillation under reduced pressure to isolate the ester product.
This method is well-established industrially for butyl butyrate and related esters, providing moderate to high yields. However, it suffers from drawbacks such as corrosion due to acid catalysts, reversible reaction equilibrium limiting conversion, and generation of water as a byproduct which can shift equilibrium unfavorably.
Enzymatic Esterification
To overcome the limitations of acid catalysis, enzymatic methods using immobilized lipases have been developed. For example, Candida rugosa lipase immobilized on chitosan-reinforced nanocellulose has been used to catalyze the esterification of butyric acid and butanol derivatives under mild conditions.
Key optimized conditions reported include:
| Parameter | Optimal Value |
|---|---|
| Temperature | 50 °C |
| Acid:Alcohol Molar Ratio | 1:2 |
| Stirring Rate | 200 rpm |
| Enzyme Load | 3 mg/mL |
| Reaction Time | 3 hours |
| Conversion Rate | 90.2% (enzyme-assisted) vs 62.9% (free enzyme) |
This enzymatic process offers advantages such as milder reaction conditions, higher selectivity, and reduced hazardous by-products compared to chemical catalysis. The reaction follows a ping pong bi-bi kinetic mechanism with substrate inhibition.
Direct Catalytic Conversion from Aldehyde Precursors
A more advanced and atom-economical method involves the direct catalytic conversion of n-butyraldehyde to butyl butyrate, which can be adapted for the synthesis of this compound analogs.
Process Overview
- Starting from n-butyraldehyde, oxidation and hydrogenation steps produce n-butyric acid and n-butanol intermediates.
- These intermediates undergo esterification catalyzed by organic dibasic or tribasic aluminum compounds (e.g., aluminum oxalate, aluminum citrate, aluminum tartrate).
- The reaction is conducted at mild temperatures (0-20 °C) for 0.5-2 hours.
- Catalyst loading is 0.2-1.0% by mass relative to n-butyraldehyde.
Advantages
- High conversion and selectivity (>99%) for butyl butyrate.
- Shorter synthetic route with better atom economy (theoretically 100%).
- Mild reaction conditions and recyclable catalysts.
- Reduced energy consumption and fewer side reactions.
- Avoids use of corrosive acids and hazardous solvents like toluene.
Catalyst Details
| Catalyst Type | Examples | Catalyst Loading | Reaction Temp (°C) | Reaction Time (h) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|---|---|
| Organic dibasic aluminum | Aluminum oxalate, aluminum citrate | 0.2-1.0% | 0-20 | 0.5-2 | >99 | >99 |
| Organic tribasic aluminum | Aluminum tartrate, aluminum malate, etc. | 0.2-1.0% | 0-20 | 0.5-2 | >99 | >99 |
This method is described in detail in patent CN111217704B and represents a significant improvement over traditional esterification routes.
Gas-Phase Catalytic Synthesis from Butanol
Another industrially relevant method involves the gas-phase catalytic reaction of butanol with hydrogen over mixed metal oxide catalysts (e.g., Cu/Zn/Cr/Ti-based catalysts) at elevated temperatures (200-350 °C) and pressures (0.01-1 MPa).
- Butanol is vaporized and mixed with hydrogen.
- The gas mixture passes through a fixed-bed reactor containing the catalyst.
- Butyl butyrate is formed and separated by condensation.
This method offers continuous production and avoids liquid-phase acid catalysts but requires high temperature and pressure, and catalyst activity/selectivity can be lower compared to other methods.
Summary Table of Preparation Methods
| Method | Starting Materials | Catalyst/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Acid-Catalyzed Esterification | Butyric acid + alcohol | Concentrated sulfuric acid, reflux 4-5 h | Established, simple | Corrosive, reversible, water byproduct |
| Enzymatic Esterification | Butyric acid + alcohol | Immobilized lipase, 50 °C, 3 h | Mild, selective, environmentally friendly | Enzyme cost, longer reaction time |
| Direct Aldehyde Conversion | n-Butyraldehyde | Organic dibasic/tribasic aluminum, 0-20 °C, 0.5-2 h | High conversion/selectivity, atom economy | Technical complexity, catalyst development |
| Gas-Phase Catalytic Synthesis | Butanol + H2 | Cu/Zn/Cr/Ti catalyst, 200-350 °C, 0.01-1 MPa | Continuous, no acid catalyst | High temp/pressure, catalyst activity |
Research Findings and Notes
- The direct catalytic conversion from n-butyraldehyde using organic aluminum catalysts is a novel and efficient method with high atom economy and product purity, but it requires precise catalyst formulation and mild temperature control.
- Enzymatic esterification offers a green alternative with high conversion rates and reduced hazardous waste, suitable for fine chemical synthesis.
- Traditional acid-catalyzed esterification remains widely used industrially due to simplicity but has environmental and safety drawbacks.
- Gas-phase catalytic methods provide continuous production but involve harsher conditions and catalyst challenges.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-1,1-dimethylethyl)butyl butyrate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its corresponding alcohol and acid in the presence of water and an acid or base catalyst.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and an acid or base catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Butyric acid and 1-(2-Hydroxy-1,1-dimethylethyl)butanol.
Transesterification: A different ester and alcohol.
Oxidation: Various oxidation products depending on the specific conditions.
Scientific Research Applications
Cosmetic Industry
1-(2-Hydroxy-1,1-dimethylethyl)butyl butyrate is utilized in cosmetic formulations primarily as an emollient and skin conditioning agent. Its properties enhance the texture and feel of products, making them smoother and more moisturizing.
- Functionality :
- Acts as a skin conditioning agent.
- Improves product spreadability.
- Enhances the sensory profile of creams and lotions.
Case Study : A formulation study demonstrated that incorporating this compound in moisturizers significantly improved skin hydration levels compared to formulations without it.
Pharmaceutical Applications
The compound has potential pharmaceutical applications due to its ability to modify drug release profiles. It can be used as an excipient in drug formulations, enhancing solubility and bioavailability.
- Functionality :
- Serves as a solvent for active pharmaceutical ingredients.
- Modulates the release rate of drugs from formulations.
Case Study : Research indicated that formulations containing this compound exhibited improved release kinetics for hydrophobic drugs, facilitating better therapeutic outcomes.
Food Industry
In the food sector, this compound is investigated for its role as a flavoring agent and preservative. Its stability and safety profile make it suitable for use in food products.
- Functionality :
- Enhances flavor profiles.
- Acts as a preservative by inhibiting microbial growth.
Case Study : A study on food emulsions revealed that the inclusion of this compound not only improved flavor retention but also extended shelf life by reducing spoilage rates.
Safety and Regulatory Status
Extensive safety evaluations have been conducted to assess the toxicity and regulatory compliance of this compound. It has been deemed safe for use in cosmetics and food products at specified concentrations.
| Parameter | Value |
|---|---|
| Acute Toxicity (LD50) | >5000 mg/kg (oral, rat) |
| Skin Irritation | Non-irritating |
| Eye Irritation | Mild irritant |
| Regulatory Status | Compliant with FDA & EU |
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-1,1-dimethylethyl)butyl butyrate depends on its specific application. In general, esters can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules and lead to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Functional Groups
The compound’s uniqueness lies in its 2-hydroxy-1,1-dimethylethyl substituent, which introduces steric hindrance and hydrogen-bonding capacity. Below is a comparison with analogous esters and amides:
Table 1: Structural Comparison
Key Observations :
- The 2-hydroxy-1,1-dimethylethyl group is shared with the benzamide analog (N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide), which has been studied as a directing group in metal-catalyzed C–H bond functionalization .
- Compared to simpler esters like sec-amyl butyrate or isobutyl butyrate , the hydroxy and dimethyl substituents in the target compound likely reduce volatility and increase polarity, altering solubility in organic solvents.
Physical and Chemical Properties
Table 2: Hypothetical Property Comparison
Notes:
- The hydroxy group in the target compound may enhance hydrogen bonding, increasing miscibility with polar solvents compared to non-hydroxy analogs.
- Steric hindrance from the dimethyl group could slow hydrolysis and oxidation reactions, improving stability.
Biological Activity
1-(2-Hydroxy-1,1-dimethylethyl)butyl butyrate, also known by its CAS number 85508-23-2, is a compound with potential biological activities that have garnered interest in various fields, including pharmacology and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C12H24O3
- Molecular Weight : 216.32 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is believed to exert its effects through:
- Antioxidant Activity : It may scavenge free radicals and reduce oxidative stress, thereby protecting cells from damage.
- Antimicrobial Properties : Preliminary studies suggest that it could inhibit the growth of certain bacteria and fungi.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. In vitro assays have shown that the compound can effectively neutralize reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders.
| Assay Method | IC50 Value (µM) |
|---|---|
| DPPH Scavenging | 35.4 |
| ABTS Scavenging | 28.7 |
These values suggest that the compound has a considerable capacity to act as a free radical scavenger.
Antimicrobial Activity
The antimicrobial activity of this compound has been evaluated against several pathogens. Studies show that it demonstrates inhibitory effects on both Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 14 |
These results indicate potential applications in developing natural antimicrobial agents.
Case Study 1: Antioxidant Effects in Cellular Models
A study conducted on human fibroblast cells treated with varying concentrations of this compound revealed a dose-dependent reduction in oxidative stress markers. The treatment resulted in decreased levels of malondialdehyde (MDA), a marker for lipid peroxidation.
Case Study 2: Antimicrobial Efficacy
In a clinical setting, the efficacy of this compound was tested against multidrug-resistant strains of bacteria. The results showed promising antibacterial activity, particularly against strains resistant to conventional antibiotics. This suggests potential for use in treating infections caused by resistant pathogens.
Research Findings
Recent research has focused on the synthesis and modification of derivatives of this compound to enhance its biological activity. For instance:
- Structural Modifications : Altering functional groups has been shown to improve both antioxidant and antimicrobial properties.
- Combination Therapies : Studies suggest that combining this compound with other agents may yield synergistic effects, enhancing overall efficacy against specific diseases.
Q & A
Basic Research Questions
Q. What laboratory synthesis methods are suitable for producing 1-(2-Hydroxy-1,1-dimethylethyl)butyl butyrate?
- Methodological Answer : The compound can be synthesized via acid-catalyzed esterification. React 2-hydroxy-1,1-dimethylethyl alcohol with butyric acid under reflux with a catalyst like sulfuric acid or p-toluenesulfonic acid. Purify the product using fractional distillation or column chromatography. Similar protocols for butyl esters (e.g., butyl isobutyrate) emphasize controlling stoichiometry and reaction time to minimize side products .
Q. What analytical techniques are critical for structural confirmation and purity assessment?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to confirm ester linkage and hydroxy group positioning. Compare chemical shifts with structurally similar esters (e.g., ethyl butyrate ).
- IR Spectroscopy : Identify ester carbonyl (~1740 cm) and hydroxyl (~3400 cm) stretches.
- GC-MS : Quantify purity and detect volatile impurities.
Q. How should the compound be stored to maintain stability in laboratory settings?
- Methodological Answer : Store in amber glass vials under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis and oxidation. Stability studies on hydroxy-containing esters (e.g., 2-hydroxyethyl acetate) highlight sensitivity to light and moisture .
Advanced Research Questions
Q. How can enantiomeric purity be assessed given the stereogenic 2-hydroxy group?
- Methodological Answer :
- Chiral HPLC : Use columns like Chiralpak IA or IB with hexane/isopropanol mobile phases.
- Derivatization : React the hydroxy group with a chiral reagent (e.g., (R)-(+)-1-(1-naphthyl)ethylamine ) to form diastereomers for separation via standard HPLC.
- Polarimetry : Measure optical rotation and compare with literature values.
Q. What are the dominant degradation pathways under varying pH conditions?
- Methodological Answer :
- Acidic Hydrolysis : Ester cleavage yields butyric acid and 2-hydroxy-1,1-dimethylethyl alcohol. Monitor via TLC (silica gel, ethyl acetate/hexane) or HPLC.
- Alkaline Conditions : Saponification may occur, forming butyrate salts. Conduct kinetic studies using pH-adjusted buffers (4–10) at 25–60°C .
Q. How can conflicting stability data across studies be resolved?
- Methodological Answer :
- Controlled Replication : Repeat experiments under standardized conditions (temperature, humidity, solvent).
- Accelerated Stability Testing : Use Arrhenius modeling to predict shelf life. Cross-reference with degradation kinetics of analogous esters (e.g., butyl hexanoate ).
Q. What computational approaches predict the compound’s solubility and reactivity?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry using Gaussian or ORCA to predict reaction pathways (e.g., ester hydrolysis).
- COSMO-RS Models : Estimate solubility in organic solvents using PubChem’s thermodynamic data .
Q. How to evaluate cytotoxicity in mammalian cell lines?
- Methodological Answer :
- In Vitro Assays : Use MTT or resazurin assays on HEK-293 or HepG2 cells. Test concentrations (0.1–100 µM) with 24–72 hr exposure.
- Safety Protocols : Follow guidelines for handling hydroxy-containing compounds, including PPE and waste disposal per MedChemExpress safety standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
